molecular formula C10H7Cl2N B1600980 4,8-Dichloro-2-methylquinoline CAS No. 75896-69-4

4,8-Dichloro-2-methylquinoline

Cat. No.: B1600980
CAS No.: 75896-69-4
M. Wt: 212.07 g/mol
InChI Key: TYOVSFHFYHSADG-UHFFFAOYSA-N
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Description

4,8-Dichloro-2-methylquinoline is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly in the synthesis of antimalarial drugs. The compound’s structure consists of a quinoline core with chlorine atoms at the 4th and 8th positions and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-2-methylquinoline typically involves the cyclization of substituted anilines with diethyl oxalate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinoline ring upon heating. The reaction conditions often include the use of mineral oil as a solvent and heating to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-2-methylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions are reactive towards nucleophiles, allowing for the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include substituted quinolines, quinoline oxides, and reduced quinoline derivatives.

Scientific Research Applications

4,8-Dichloro-2-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of antimalarial drugs and other pharmaceuticals.

    Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-2-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 4,7-Dichloro-2-methylquinoline
  • 5,7-Dichloro-2-methylquinoline
  • 4-Chloro-6,7-dimethylquinoline

Comparison: 4,8-Dichloro-2-methylquinoline is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and biological activity. Compared to 4,7-Dichloro-2-methylquinoline, the 4,8-isomer may exhibit different reactivity patterns in nucleophilic substitution reactions due to the electronic effects of the chlorine atoms. Additionally, the presence of the methyl group at the 2nd position can affect the compound’s overall stability and solubility .

Properties

IUPAC Name

4,8-dichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOVSFHFYHSADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488854
Record name 4,8-Dichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75896-69-4
Record name 4,8-Dichloro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75896-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-Dichloro-2-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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